molecular formula C13H10N2 B13514710 3-Amino-5-phenylbenzonitrile

3-Amino-5-phenylbenzonitrile

Cat. No.: B13514710
M. Wt: 194.23 g/mol
InChI Key: RWMYOBYVUCTBKQ-UHFFFAOYSA-N
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Description

3-Amino-5-phenylbenzonitrile is an organic compound with the molecular formula C13H10N2 It is characterized by the presence of an amino group (-NH2) and a phenyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-phenylbenzonitrile typically involves the reaction of 3-nitrobenzonitrile with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-phenylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Primary amines derived from the reduction of the nitrile group.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-Amino-5-phenylbenzonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-phenylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 3-Amino-4-phenylbenzonitrile
  • 4-Amino-5-phenylbenzonitrile
  • 3-Amino-5-methylbenzonitrile

Comparison: Compared to these similar compounds, 3-Amino-5-phenylbenzonitrile is unique due to the specific positioning of the amino and phenyl groups on the benzonitrile core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

3-amino-5-phenylbenzonitrile

InChI

InChI=1S/C13H10N2/c14-9-10-6-12(8-13(15)7-10)11-4-2-1-3-5-11/h1-8H,15H2

InChI Key

RWMYOBYVUCTBKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)N

Origin of Product

United States

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